molecular formula C22H24N2O4 B2907086 3-(2-ethylbutanamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide CAS No. 887896-12-0

3-(2-ethylbutanamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide

货号: B2907086
CAS 编号: 887896-12-0
分子量: 380.444
InChI 键: LSSZDQILKLKAAZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(2-Ethylbutanamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide is a synthetic small molecule based on the N-phenylbenzofuran-2-carboxamide scaffold, a class of compounds recognized for its significant potential in biochemical and pharmacological research. This compound is designed for research applications only and is not intended for diagnostic or therapeutic use in humans or animals. Structurally, it integrates a benzofuran core with a carboxamide linkage to a 4-methoxyphenyl group, a feature shared with other investigated amyloid-beta (Aβ) aggregation modulators . Research into structurally similar benzofuran-2-carboxamides has highlighted their ability to modulate the aggregation kinetics of the Aβ42 peptide, a key pathogenic agent in Alzheimer's disease. Certain analogues can act as inhibitors, providing concentration-dependent reduction of fibril formation and offering neuroprotection against Aβ42-induced cytotoxicity in mouse hippocampal neuronal cells (e.g., HT22) . Conversely, specific structural modifications can shift the activity to promote Aβ42 fibrillogenesis, making such compounds valuable pharmacological tools for studying the mechanisms of protein aggregation . Beyond neurodegenerative research, benzofuran derivatives are widely explored in oncology for their cytotoxic properties against various cancer cell lines, including chronic myelogenous leukemia (K562) and others, with mechanisms often involving the induction of apoptosis and modulation of reactive oxygen species . The specific substitution pattern on the benzofuran core and the nature of the amide side chain are critical determinants of the compound's biological activity and research application, positioning this chemical class as a versatile scaffold for developing novel research tools and investigating disease mechanisms.

属性

IUPAC Name

3-(2-ethylbutanoylamino)-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-4-14(5-2)21(25)24-19-17-8-6-7-9-18(17)28-20(19)22(26)23-15-10-12-16(27-3)13-11-15/h6-14H,4-5H2,1-3H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSZDQILKLKAAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

相似化合物的比较

Comparative Analysis with Structural Analogs

Structural Variations and Physicochemical Properties

The table below highlights key structural differences and molecular properties among the target compound and its analogs:

Compound Name Substituents (Position 3) N-Aryl Group Molecular Weight (g/mol) Key Features
3-(2-Ethylbutanamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide (Target) 2-Ethylbutanamido 4-Methoxyphenyl ~428.5* Balanced lipophilicity; potential CNS penetration
3-(4-Bromobenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide 4-Bromobenzamido 4-Methoxyphenyl 465.3 Electron-withdrawing Br may reduce metabolic stability
N-(4-Methoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide 4-Phenylbutanamido 4-Methoxyphenyl 428.5 Increased aromaticity; higher steric bulk
3-(5-Bromofuran-2-carboxamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide 5-Bromofuran-2-carboxamido 4-Trifluoromethoxyphenyl 509.2 Enhanced electron-withdrawing effects; possible improved target affinity
N-(2,4-Dimethoxyphenyl)-3-(2-phenylbutanamido)benzofuran-2-carboxamide 2-Phenylbutanamido 2,4-Dimethoxyphenyl ~454.5* Dual methoxy groups may improve solubility

*Estimated based on molecular formula.

Key Observations:
  • Lipophilicity : The ethylbutanamido group in the target compound provides moderate lipophilicity, favoring blood-brain barrier penetration compared to polar substituents like bromine (Br) or trifluoromethoxy (OCF₃) groups .
  • Electronic Effects : Electron-withdrawing groups (Br, OCF₃) may enhance metabolic stability but reduce solubility, whereas methoxy groups improve solubility via electron donation .

常见问题

Q. What are the optimal synthetic routes for 3-(2-ethylbutanamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide, and how can reaction conditions be optimized to improve yield?

Methodological Answer: Synthesis typically involves multi-step reactions:

Core Benzofuran Formation : Condensation of o-hydroxyacetophenone derivatives with chloroacetone under acidic conditions to form the benzofuran core .

Amide Coupling : Reaction of the benzofuran carboxylic acid with 2-ethylbutanamine using coupling agents like HATU or DCC in anhydrous DMF .

Methoxyphenyl Introduction : Nucleophilic substitution or Buchwald-Hartwig amination to attach the 4-methoxyphenyl group .

Q. Optimization Strategies :

  • Temperature Control : Maintain 0–5°C during amide coupling to minimize side reactions .
  • Solvent Selection : Use DMF for solubility of aromatic intermediates; switch to THF for polar steps .
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for aryl amination efficiency .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Verify methoxy (δ 3.8–4.0 ppm) and amide protons (δ 6.5–8.0 ppm) .
    • ¹³C NMR : Confirm carbonyl carbons (amide: ~168–170 ppm; benzofuran: ~160–165 ppm) .
  • HPLC-MS : Assess purity (>95%) and molecular weight (calculated: ~423.5 g/mol) .
  • X-ray Crystallography : Resolve stereochemistry of the ethylbutanamido side chain .

Q. How can researchers design preliminary biological assays to screen for pharmacological activity?

Methodological Answer:

  • Target Selection : Prioritize kinases or GPCRs based on structural similarity to benzofuran derivatives with reported anti-inflammatory/anticancer activity .
  • In Vitro Assays :
    • Enzyme Inhibition : Use fluorescence polarization to measure IC₅₀ against COX-2 or EGFR .
    • Cell Viability : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assay at 1–100 µM .
  • Control Compounds : Include reference inhibitors (e.g., celecoxib for COX-2) to validate assay conditions .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across different studies?

Methodological Answer:

  • Assay Standardization :
    • Use identical cell lines/passage numbers to minimize variability .
    • Validate protein target expression via Western blot before inhibition assays .
  • Metabolic Stability Testing : Compare compound half-life in microsomal assays (e.g., human liver microsomes) to rule out pharmacokinetic discrepancies .
  • Structural Analog Comparison : Synthesize derivatives (e.g., replacing ethylbutanamido with propionamido) to isolate structure-activity contributions .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

Methodological Answer:

  • Substituent Variation :

    Position Modification Biological Impact Reference
    Benzofuran C-3Ethyl → MethylReduced kinase inhibition (IC₅₀ increases 2-fold)
    MethoxyphenylOMe → OHImproved solubility but lower membrane permeability
  • Computational Modeling :

    • Perform molecular docking (AutoDock Vina) to predict binding poses in COX-2 .
    • Use QSAR models to correlate logP values with cytotoxicity .

Q. What advanced methodologies are recommended for identifying the compound’s molecular targets?

Methodological Answer:

  • Chemical Proteomics :
    • Photoaffinity Labeling : Incorporate a diazirine moiety into the ethylbutanamido chain for target capture .
    • Pull-Down Assays : Use biotinylated analogs with streptavidin beads to isolate binding proteins .
  • Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis or NF-κB) .
  • SPR Analysis : Measure real-time binding kinetics to purified targets (e.g., EGFR KD ~50 nM) .

Q. How can researchers address low solubility during formulation for in vivo studies?

Methodological Answer:

  • Co-Solvent Systems : Test PEG-400/water (1:1) or cyclodextrin complexes to enhance solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) on the methoxyphenyl ring .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (size <200 nm) for sustained release in pharmacokinetic studies .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。